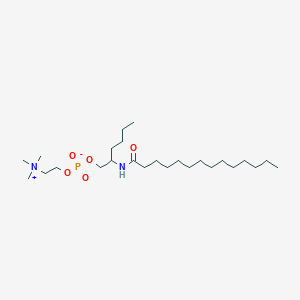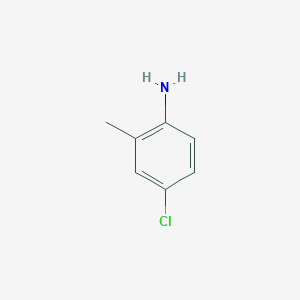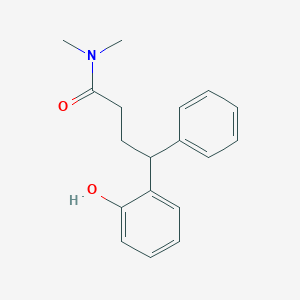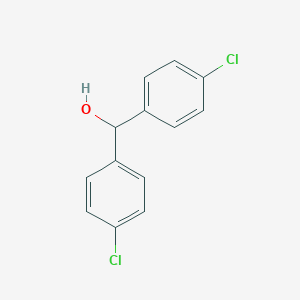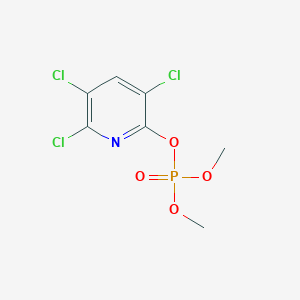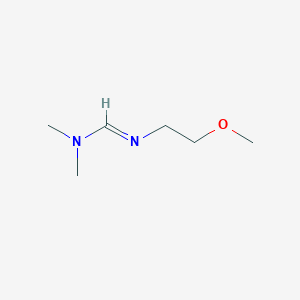
N'-(2-methoxyethyl)-N,N-dimethylmethanimidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methoxyethyl)-N,N-dimethylmethanimidamide, also known as MEMDMIA, is a chemical compound that has been widely used in scientific research. It is a versatile reagent that can be used for the synthesis of various organic compounds. MEMDMIA is a colorless liquid that has a molecular weight of 159.25 g/mol. It is a polar compound that is soluble in water, ethanol, and other organic solvents. MEMDMIA has a wide range of applications in the field of organic chemistry, biochemistry, and pharmacology.
Mecanismo De Acción
The mechanism of action of N'-(2-methoxyethyl)-N,N-dimethylmethanimidamide is not well understood. However, it is believed that N'-(2-methoxyethyl)-N,N-dimethylmethanimidamide acts as a nucleophile and reacts with various electrophiles to form stable adducts. N'-(2-methoxyethyl)-N,N-dimethylmethanimidamide can also act as a Lewis base and coordinate with metal ions to form complex compounds. In biochemistry, N'-(2-methoxyethyl)-N,N-dimethylmethanimidamide can protect amino groups from unwanted reactions and can be easily removed under mild conditions.
Efectos Bioquímicos Y Fisiológicos
N'-(2-methoxyethyl)-N,N-dimethylmethanimidamide has no known biochemical or physiological effects. It is a non-toxic compound that is safe to handle and use in the laboratory.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N'-(2-methoxyethyl)-N,N-dimethylmethanimidamide has several advantages for use in laboratory experiments. It is a versatile reagent that can be used for the synthesis of various organic compounds. N'-(2-methoxyethyl)-N,N-dimethylmethanimidamide is also easy to handle and store, and it has a long shelf life. However, there are some limitations to the use of N'-(2-methoxyethyl)-N,N-dimethylmethanimidamide. It is a polar compound that may not be suitable for some reactions. N'-(2-methoxyethyl)-N,N-dimethylmethanimidamide can also be expensive, depending on the source and purity of the compound.
Direcciones Futuras
There are several future directions for the use of N'-(2-methoxyethyl)-N,N-dimethylmethanimidamide in scientific research. One area of interest is the development of new synthetic methods using N'-(2-methoxyethyl)-N,N-dimethylmethanimidamide as a reagent or catalyst. N'-(2-methoxyethyl)-N,N-dimethylmethanimidamide can also be used for the synthesis of new drugs and drug intermediates. Another area of interest is the use of N'-(2-methoxyethyl)-N,N-dimethylmethanimidamide as a protecting group for other functional groups in organic synthesis. Furthermore, the development of new applications for N'-(2-methoxyethyl)-N,N-dimethylmethanimidamide in biochemistry and pharmacology is an area of ongoing research.
Conclusion:
In conclusion, N'-(2-methoxyethyl)-N,N-dimethylmethanimidamide is a versatile reagent that has been widely used in scientific research. It has a wide range of applications in organic chemistry, biochemistry, and pharmacology. N'-(2-methoxyethyl)-N,N-dimethylmethanimidamide is easy to handle and store, and it has a long shelf life. Although the mechanism of action of N'-(2-methoxyethyl)-N,N-dimethylmethanimidamide is not well understood, it is a safe and non-toxic compound that has no known biochemical or physiological effects. There are several future directions for the use of N'-(2-methoxyethyl)-N,N-dimethylmethanimidamide in scientific research, including the development of new synthetic methods, the synthesis of new drugs, and the use of N'-(2-methoxyethyl)-N,N-dimethylmethanimidamide as a protecting group in organic synthesis.
Métodos De Síntesis
N'-(2-methoxyethyl)-N,N-dimethylmethanimidamide can be synthesized by reacting N,N-dimethylformamide with methoxyethylamine in the presence of a strong base such as potassium hydroxide. The reaction is carried out at room temperature for several hours until the product is formed. The yield of N'-(2-methoxyethyl)-N,N-dimethylmethanimidamide is usually high, and the purity can be improved by recrystallization or distillation.
Aplicaciones Científicas De Investigación
N'-(2-methoxyethyl)-N,N-dimethylmethanimidamide has been used in various scientific research applications. It is commonly used as a reagent for the synthesis of amides, imines, and other organic compounds. N'-(2-methoxyethyl)-N,N-dimethylmethanimidamide can also be used as a catalyst for various chemical reactions. In biochemistry, N'-(2-methoxyethyl)-N,N-dimethylmethanimidamide is used as a protecting group for amino acids and peptides. It is also used as a reagent for the synthesis of nucleosides and nucleotides. N'-(2-methoxyethyl)-N,N-dimethylmethanimidamide has been used in pharmacology for the synthesis of various drugs and drug intermediates.
Propiedades
Número CAS |
134166-62-4 |
|---|---|
Nombre del producto |
N'-(2-methoxyethyl)-N,N-dimethylmethanimidamide |
Fórmula molecular |
C6H14N2O |
Peso molecular |
130.19 g/mol |
Nombre IUPAC |
N'-(2-methoxyethyl)-N,N-dimethylmethanimidamide |
InChI |
InChI=1S/C6H14N2O/c1-8(2)6-7-4-5-9-3/h6H,4-5H2,1-3H3 |
Clave InChI |
GEPVQAPOAJXZQB-UHFFFAOYSA-N |
SMILES |
CN(C)C=NCCOC |
SMILES canónico |
CN(C)C=NCCOC |
Sinónimos |
Methanimidamide, N-(2-methoxyethyl)-N,N-dimethyl- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



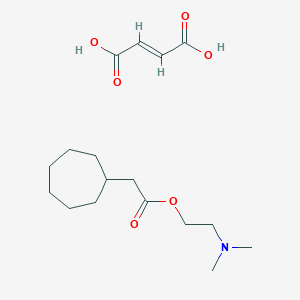
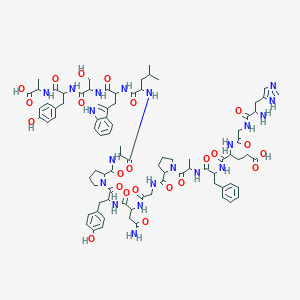
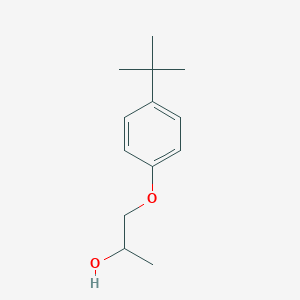
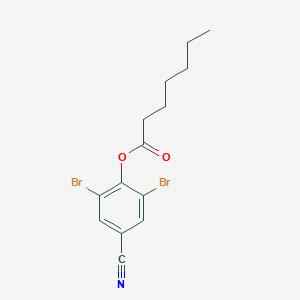
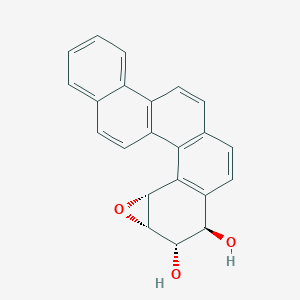
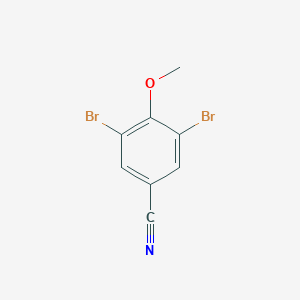
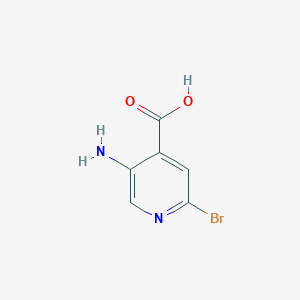
![3-Methyl-3-[2-(1-methylcycloprop-2-en-1-yl)ethynyl]cyclopropene](/img/structure/B164918.png)
